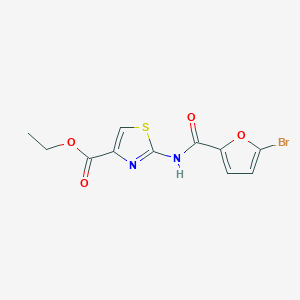

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a furan ring, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 5-bromofuran-2-carboxylic acid, which is then esterified to form ethyl 5-bromofuran-2-carboxylate. This intermediate is then reacted with thiazole derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is being investigated for its potential as an antimicrobial and anticancer agent . The compound's unique structure allows it to interact with specific biological targets, which may lead to the inhibition of cancer cell proliferation and microbial growth.

Agricultural Chemistry

In agricultural applications, this compound is being explored for its role in developing agrochemicals . Its potential effectiveness in pest control and crop protection can enhance agricultural productivity. The incorporation of this compound into formulations may provide new avenues for sustainable agricultural practices.

Material Science

The compound is also relevant in material science , where it can be utilized in the synthesis of advanced materials such as polymers and coatings. These materials may exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of biological processes and disease mechanisms, particularly in the context of cancer biology .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material, ensuring accurate results in various chemical analyses. Its unique structural properties make it valuable for method development and validation .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of compounds related to this compound in inhibiting specific cancer-related proteins such as HSET (KIFC1). These findings suggest that modifications to the compound's structure can lead to enhanced potency against cancer cells while maintaining selectivity against other cellular targets .

Mécanisme D'action

The mechanism of action of Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The furan ring may also play a role in binding to biological molecules, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 5-bromofuran-2-carboxylate: Shares the furan ring and bromine atom but lacks the thiazole ring.

2-Aminothiazole derivatives: Share the thiazole ring but differ in other functional groups.

Uniqueness

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is unique due to its combination of a furan ring, a thiazole ring, and an ethyl ester group. This combination provides a unique set of chemical properties and potential biological activities that are not found in similar compounds .

Activité Biologique

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9BrN2O4S

- Molecular Weight : 345.17 g/mol

- CAS Number : 1170991-76-0

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : It exhibits activity against various bacterial strains.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to cancer cell survival.

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of key proteins that regulate cell division and survival.

Case Study: Inhibition of HSET (KIFC1)

A related thiazole compound demonstrated micromolar inhibition of HSET, a kinesin protein crucial for centrosome clustering in cancer cells. This inhibition leads to multipolar mitotic spindles and subsequent cell death, showcasing the potential of thiazole derivatives in cancer therapy .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | 27 | HSET inhibition |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests that the bromofuran moiety contributes to its antibacterial properties.

Antimicrobial Activity Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Klebsiella pneumoniae | TBD |

| Bacillus subtilis | TBD |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and microbial resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and furan rings can significantly affect potency and selectivity.

Key Findings:

- Bromination : The presence of bromine enhances the lipophilicity and potentially increases cellular uptake.

- Carboxamide Group : This functional group is essential for maintaining biological activity, likely through hydrogen bonding interactions with target proteins.

Propriétés

IUPAC Name |

ethyl 2-[(5-bromofuran-2-carbonyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4S/c1-2-17-10(16)6-5-19-11(13-6)14-9(15)7-3-4-8(12)18-7/h3-5H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHYHVZIDSLKOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.